molecular formula C20H22N2O3 B12171015 N-[2-(4-hydroxyphenyl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide

N-[2-(4-hydroxyphenyl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide

Katalognummer: B12171015
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: VBDODBARVULIOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-hydroxyphenyl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure that includes a hydroxyphenyl group, a methoxyethyl group, and an indole carboxamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide can be achieved through a multi-step process. One common method involves the Fischer indole synthesis followed by N-alkylation. The Fischer indole synthesis is a well-known method for constructing indole rings and involves the reaction of aryl hydrazines with ketones under acidic conditions. After forming the indole core, the compound can be further functionalized through N-alkylation using appropriate alkyl halides .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Fischer indole synthesis and N-alkylation steps to maximize yield and purity. This could include the use of microwave irradiation to speed up the reaction times and the use of high-throughput screening to identify the best reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(4-hydroxyphenyl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the carboxamide moiety can be reduced to form amines.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Wissenschaftliche Forschungsanwendungen

N-[2-(4-hydroxyphenyl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-[2-(4-hydroxyphenyl)ethyl]-1H-indole-3-carboxamide: Lacks the methoxyethyl group.

    N-[2-(4-methoxyphenyl)ethyl]-1H-indole-3-carboxamide: Contains a methoxy group instead of a hydroxy group on the phenyl ring.

    N-[2-(4-hydroxyphenyl)ethyl]-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

Uniqueness

N-[2-(4-hydroxyphenyl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity. The presence of both hydroxy and methoxy groups can influence its solubility, binding affinity, and overall pharmacokinetic properties .

Eigenschaften

Molekularformel

C20H22N2O3

Molekulargewicht

338.4 g/mol

IUPAC-Name

N-[2-(4-hydroxyphenyl)ethyl]-1-(2-methoxyethyl)indole-3-carboxamide

InChI

InChI=1S/C20H22N2O3/c1-25-13-12-22-14-18(17-4-2-3-5-19(17)22)20(24)21-11-10-15-6-8-16(23)9-7-15/h2-9,14,23H,10-13H2,1H3,(H,21,24)

InChI-Schlüssel

VBDODBARVULIOL-UHFFFAOYSA-N

Kanonische SMILES

COCCN1C=C(C2=CC=CC=C21)C(=O)NCCC3=CC=C(C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.